5-Methylhexanoyl chloride molecular weight and formula
5-Methylhexanoyl chloride molecular weight and formula
Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
5-Methylhexanoyl chloride (CAS 5699-78-5) serves as a critical electrophilic building block in the synthesis of sterically modulated pharmaceutical intermediates. As the acyl chloride derivative of 5-methylhexanoic acid, it is extensively utilized to introduce the isocapryloyl moiety (often broadly categorized under isoheptanoyl derivatives) into complex pharmacophores. This guide provides a rigorous physiochemical profile, a validated synthesis protocol using thionyl chloride with dimethylformamide (DMF) catalysis, and a mechanistic breakdown of its role in nucleophilic acyl substitution.
Part 1: Chemical Identity & Physiochemical Profile
The precise molecular weight and formula are fundamental for stoichiometric calculations in drug development. 5-Methylhexanoyl chloride is a moisture-sensitive liquid that demands anhydrous handling.
Core Molecular Data
| Property | Value | Technical Notes |
| IUPAC Name | 5-Methylhexanoyl chloride | |
| CAS Registry Number | 5699-78-5 | Distinct from 3,5,5-trimethyl isomer |
| Molecular Formula | ||
| Molecular Weight | 148.63 g/mol | Calculated using standard atomic weights |
| Boiling Point | ~70–71 °C @ 1 Torr | Extrapolated to ~170°C @ 760 mmHg |
| Density | 0.971 g/mL (25 °C) | Predicted; varies slightly by purity |
| Appearance | Colorless to pale yellow liquid | Darkens upon hydrolysis/aging |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Must use anhydrous solvents |
Structural Identification[1][3][4]
Part 2: Synthetic Pathways & Mechanism
Optimized Synthesis Protocol
While 5-methylhexanoyl chloride is commercially available, in-house generation is often preferred in drug discovery to ensure halide purity and avoid hydrolysis byproducts common in aged commercial stocks. The standard industrial route involves the chlorination of 5-methylhexanoic acid.
Reagents:
-
Precursor: 5-Methylhexanoic acid (1.0 eq)
-
Chlorinating Agent: Thionyl chloride (
) (1.2 – 1.5 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (0.01 – 0.05 eq)
-
Solvent: Dichloromethane (DCM) or neat (solvent-free)
Scientist’s Insight (The "Why"):
Direct reaction with thionyl chloride can be sluggish. The addition of catalytic DMF is critical; it reacts with
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and an inert gas inlet (
or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved and gases. -
Charging: Add 5-methylhexanoic acid and catalytic DMF to the flask. If using solvent, add anhydrous DCM now.
-
Addition: Cool the system to 0°C. Add thionyl chloride dropwise via the addition funnel over 30 minutes. Caution: Gas evolution will be vigorous.
-
Reaction: Allow the mixture to warm to room temperature. Heat to reflux (approx. 40°C for DCM or 75°C for neat) for 2–4 hours.
-
Monitoring: Monitor reaction progress via GC-MS or by observing the cessation of gas evolution.
-
Purification: Remove excess thionyl chloride via vacuum distillation. The product is then distilled under reduced pressure (vacuum) to yield pure 5-methylhexanoyl chloride.
Mechanistic Workflow (DOT Visualization)
Figure 1: Catalytic cycle and flow for the conversion of 5-methylhexanoic acid to the acid chloride using the DMF/Thionyl Chloride method.
Part 3: Pharmaceutical Applications & Reactivity
5-Methylhexanoyl chloride acts as a "lipophilic anchor." In medicinal chemistry, attaching this moiety to a polar pharmacophore increases the molecule's
Key Reaction: Amidation
The primary utility is in the synthesis of amides. This is particularly relevant in the derivation of amino acid analogs (e.g., Pregabalin derivatives or peptide modifications) where the 5-methylhexanoyl tail mimics leucine-like side chains.
Protocol for Amide Synthesis:
-
Dissolve the amine (1.0 eq) and a tertiary base (Triethylamine or DIPEA, 1.2 eq) in anhydrous DCM or THF at 0°C.
-
Add 5-methylhexanoyl chloride (1.05 eq) dropwise.
-
The reaction is typically instantaneous (exothermic).
-
Wash with 1N HCl (to remove excess amine/base) and
(to remove acid byproducts).
Reactivity Pathway (DOT Visualization)
Figure 2: Divergent reactivity profile. The formation of amides is the dominant pathway in pharmaceutical applications, while hydrolysis represents the primary stability risk.
Part 4: Handling, Stability, and Safety
Stability & Storage
-
Hydrolysis Risk: The chloride bond is highly labile. Exposure to atmospheric moisture rapidly reverts the compound to the parent acid and HCl gas.
-
Storage: Store under nitrogen or argon at 2–8°C. Seal containers with Parafilm or use a Schlenk flask for long-term storage.
-
Visual Check: A cloudy or fuming liquid indicates significant hydrolysis (HCl formation).
Safety Profile (GHS Classifications)
-
H314: Causes severe skin burns and eye damage.[1]
-
H227: Combustible liquid (Flash point approx 70–80°C).
-
H335: May cause respiratory irritation (due to HCl generation).
Emergency Protocol: In case of skin contact, do not use water immediately if the chemical is pure, as the exotherm from hydrolysis can worsen the burn. Wipe off excess chemical first, then rinse with copious amounts of water and soap.
References
-
PubChem. (n.d.).[1] 5-Methylhexanoyl chloride (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Vilsmeier-Haack mechanism and Acid Chloride synthesis).
